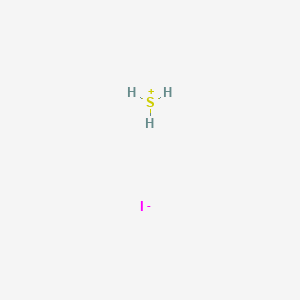![molecular formula C11H14N2O4 B174631 (2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate CAS No. 133706-65-7](/img/structure/B174631.png)
(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate is a compound of significant interest in various scientific fields This compound is known for its unique structural properties, which include an azaniumylacetyl group and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate typically involves the coupling of an amino acid derivative with a hydroxyphenyl compound. One common method is the use of peptide coupling reagents such as carbodiimides, which facilitate the formation of amide bonds under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, with the addition of a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of automated peptide synthesizers, which allow for the rapid and reproducible synthesis of the compound. Additionally, the use of solid-phase synthesis techniques can streamline the process and reduce the need for extensive purification steps.
化学反应分析
Types of Reactions
(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: The azaniumylacetyl group can be reduced to form amines, which can further react to form a variety of derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the azaniumylacetyl group can produce primary amines
科学研究应用
(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological processes and its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The azaniumylacetyl group can form hydrogen bonds and electrostatic interactions with biomolecules, further influencing the compound’s activity. These interactions can affect signaling pathways and biochemical processes, contributing to the compound’s overall effects.
相似化合物的比较
(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate can be compared with other similar compounds, such as:
Tyrosine: An amino acid with a similar hydroxyphenyl group, but lacking the azaniumylacetyl group.
Phenylalanine: Another amino acid with a phenyl group, but without the hydroxy and azaniumylacetyl groups.
DOPA: A compound with a similar structure but with additional hydroxyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGGUPMXALFZOT-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])NC(=O)C[NH3+])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)[O-])NC(=O)C[NH3+])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
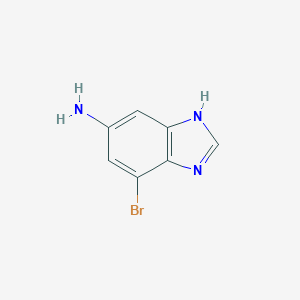
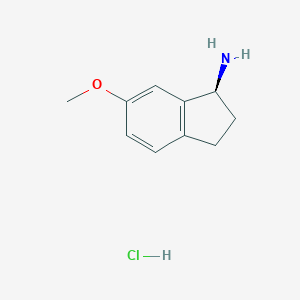
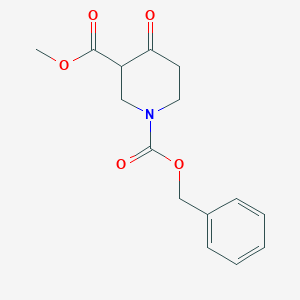

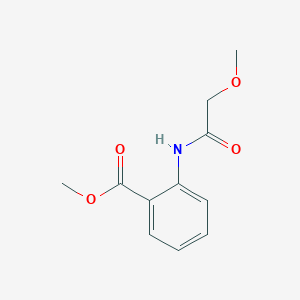

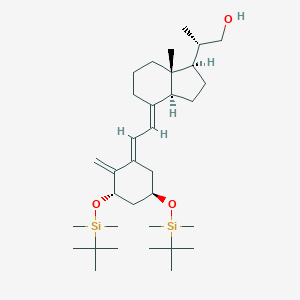

![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B174572.png)

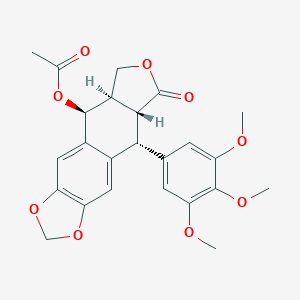
![N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine](/img/structure/B174588.png)

